molecular formula C20H24BrNO3 B094003 Nalorphine hydrobromide CAS No. 1041-90-3

Nalorphine hydrobromide

Cat. No. B094003
CAS RN: 1041-90-3
M. Wt: 406.3 g/mol
InChI Key: SJWRBGJBQDJMSB-BRVQCBAPSA-N
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Description

Nalorphine Hydrobromide, also known as N-allylnormorphine, is a mixed opioid agonist–antagonist . It has both opioid antagonist and analgesic properties . It was introduced in 1954 and was used as an antidote to reverse opioid overdose and in a challenge test to determine opioid dependence .


Synthesis Analysis

While specific synthesis details for this compound were not found in the search results, it’s worth noting that the synthesis of similar compounds has become more commonplace to use ethyl chloroformate instead of cyanogen bromide for the Von Braun degradation demethylation step .


Molecular Structure Analysis

The molecular formula of this compound is C20H24BrNO3 . The average mass is 406.314 Da and the monoisotopic mass is 405.093964 Da .

Scientific Research Applications

  • Treatment of Acute Heroin Intoxication : Nalorphine hydrobromide has been effective in reversing respiratory depression caused by opioids like morphine, dihydromorphinone, methadone, and meperidine. It has also been used in treating acute heroin poisoning due to its antagonistic effects on opioid toxicity (Strober, 1954).

  • Analytical Profile : It is an odorless, white to creamy white crystalline powder, soluble in water and ethanol. This compound's solid-state conformation and infrared and PMR spectrum have been studied, providing insights into its molecular structure and behavior (Zubair, Mian & Mian, 1990).

  • Interaction with Human Serum Albumin : Research shows that nalorphine binds to human serum albumin (HSA) in a specific hydrophobic pocket, mainly through electrostatic forces. This understanding is crucial for comprehending its pharmacology and therapeutic applications (Chen et al., 2014).

  • Antagonism of Narcotic and Narcotic-Antagonist Analgesics : Studies have shown that naloxone can antagonize the analgesic effects of narcotics and narcotic antagonists like nalorphine hydrochloride. This suggests different receptor interactions between narcotic and narcotic-antagonist analgesics (Smits & Takemori, 1970).

  • Reinstatement of Heroin Self-Administration Habits : this compound has been used in studies to understand opioid-seeking behavior, showing that opioids like morphine can reinstate drug-seeking behavior, whereas nalorphine does not (Stewart & Wise, 2005).

  • σ Receptors Studies : Historically, nalorphine has been used in clinical investigations of opiate drugs, especially as an opiate antagonist to treat opiate overdose. Its dual agonist and antagonist activities make it a subject of interest in addiction studies (Ferris et al., 1991).

  • Antinociceptive and Immunosuppressive Effects : Nalorphine, as a μ-antagonist and κ-agonist, exerts a potent immunosuppressive effect, but with weak antinociceptive activity. This implies its potential role in immunomodulation (Sacerdote et al., 1997).

  • Naloxone Use in Newborns : Nalorphine hydrochloride has mixed agonist-antagonist activity, contrasting with naloxone hydrochloride, which is used to treat central nervous system and cardiorespiratory depression due to narcotic agonist drugs in newborns (Segal et al., 1980).

Mechanism of Action

Nalorphine Hydrobromide acts at two opioid receptors. At the mu receptor, it has antagonistic effects, and at the kappa receptors, it exerts high-efficacy agonistic characteristics .

properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3.BrH/c1-3-9-21-10-8-20-13-5-6-15(22)19(20)24-18-16(23-2)7-4-12(17(18)20)11-14(13)21;/h3-7,13-15,19,22H,1,8-11H2,2H3;1H/t13-,14+,15-,19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWRBGJBQDJMSB-BRVQCBAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4CC=C)C(O2)C(C=C5)O)C=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4CC=C)[C@@H](O2)[C@H](C=C5)O)C=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62-67-9 (Parent)
Record name Nalorphine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20146277
Record name Nalorphine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1041-90-3
Record name Nalorphine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nalorphine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nalorphine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALORPHINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OLB66508A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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